molecular formula C18H28O3 B8260366 13-keto-9Z,11E,15Z-octadecatrienoic acid

13-keto-9Z,11E,15Z-octadecatrienoic acid

Cat. No.: B8260366
M. Wt: 292.4 g/mol
InChI Key: BNMYUQILBYIYOG-JDTPQGGVSA-N
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Description

13-keto-9Z,11E,15Z-octadecatrienoic acid is a polyunsaturated fatty acid with a unique structure characterized by three conjugated double bonds and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-keto-9Z,11E,15Z-octadecatrienoic acid can be achieved through regioselective functionalization of linolenic acid using lipoxygenases from soybean or tomato at specific pH conditions . The process involves the oxidation of linolenic acid to form hydroperoxides, which are then reduced to the corresponding alcohols and subsequently oxidized to yield the keto acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of biocatalysts such as lipoxygenases and controlled reaction conditions suggest potential scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

13-keto-9Z,11E,15Z-octadecatrienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex oxygenated derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxy derivatives.

    Substitution: The double bonds in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and other peroxides.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Catalysts: Lipoxygenases and other biocatalysts for regioselective functionalization.

Major Products Formed

The major products formed from these reactions include hydroxy derivatives, substituted fatty acids, and more complex oxygenated compounds.

Scientific Research Applications

13-keto-9Z,11E,15Z-octadecatrienoic acid has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying oxidation and reduction reactions of polyunsaturated fatty acids.

    Biology: Investigated for its role in cellular signaling and metabolic pathways.

    Medicine: Potential therapeutic applications due to its anti-inflammatory and antioxidant properties.

    Industry: Used in the synthesis of bio-based materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 13-keto-9Z,11E,15Z-octadecatrienoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate cellular signaling pathways by acting as a ligand for certain receptors or enzymes. Its keto group and conjugated double bonds play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    13-hydroxy-9Z,11E,15Z-octadecatrienoic acid: A hydroxy derivative with similar structural features but different chemical properties.

    9-oxo-10E,12Z,15Z-octadecatrienoic acid: Another keto fatty acid with a different position of the keto group.

Uniqueness

13-keto-9Z,11E,15Z-octadecatrienoic acid is unique due to its specific arrangement of double bonds and the position of the keto group, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(9Z,11E,15Z)-13-oxooctadeca-9,11,15-trienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h3,7,9,11-12,15H,2,4-6,8,10,13-14,16H2,1H3,(H,20,21)/b9-7-,11-3-,15-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMYUQILBYIYOG-JDTPQGGVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(=O)C=CC=CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CC(=O)/C=C/C=C\CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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